molecular formula C10H10O3 B232003 methyl (2R,3S)-3-phenyloxirane-2-carboxylate CAS No. 19190-80-8

methyl (2R,3S)-3-phenyloxirane-2-carboxylate

Cat. No.: B232003
CAS No.: 19190-80-8
M. Wt: 178.18 g/mol
InChI Key: HAFFKTJSQPQAPC-DTWKUNHWSA-N
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Description

Methyl (2R,3S)-3-phenyloxirane-2-carboxylate (CAS 115794-67-7) is a high-purity, stereospecific epoxide compound of significant interest in organic synthesis and fragrance research. This compound, with a molecular formula of C10H10O3 and a molecular weight of 178.185 g/mol, serves as a versatile chiral building block for the synthesis of more complex molecules . Its defined (2R,3S) stereochemistry is critical for studies in asymmetric synthesis and for investigating structure-activity relationships. Researchers value this ester for its role in developing novel synthetic methodologies and exploring new chemical spaces. In flavor and fragrance research, its structural analog, ethyl methylphenylglycidate, is well-known as "strawberry aldehyde," highlighting the importance of this chemical class in creating artificial fruit flavors and fragrances for applications in perfumes, soaps, and detergents . The compound is characterized by a density of approximately 1.219 g/cm³ and a boiling point of 253°C at 760 mmHg . Its physical properties, including a flash point of 99.7°C and a vapor pressure of 0.0187 mmHg at 25°C, are important for safe handling and experimental planning in the laboratory . This product is intended For Research Use Only and is strictly not for diagnostic, therapeutic, or any personal use.

Properties

CAS No.

19190-80-8

Molecular Formula

C10H10O3

Molecular Weight

178.18 g/mol

IUPAC Name

methyl (2R,3S)-3-phenyloxirane-2-carboxylate

InChI

InChI=1S/C10H10O3/c1-12-10(11)9-8(13-9)7-5-3-2-4-6-7/h2-6,8-9H,1H3/t8-,9+/m0/s1

InChI Key

HAFFKTJSQPQAPC-DTWKUNHWSA-N

SMILES

COC(=O)C1C(O1)C2=CC=CC=C2

Isomeric SMILES

COC(=O)[C@H]1[C@@H](O1)C2=CC=CC=C2

Canonical SMILES

COC(=O)C1C(O1)C2=CC=CC=C2

Other CAS No.

115794-67-7

Synonyms

methyl 3-phenyl-2,3-epoxycinnamate
methyl 3-phenyl-2,3-epoxypropanoate
methyl 3-phenyl-2,3-epoxypropanoate, (2R-cis)-isomer
methyl 3-phenyl-2,3-epoxypropanoate, (2R-trans)-isomer
methyl 3-phenyl-2,3-epoxypropanoate, (2S-cis)-isomer
methyl 3-phenyl-2,3-epoxypropanoate, (2S-trans)-isomer
methyl 3-phenyl-2,3-epoxypropanoate, (cis)-isome

Origin of Product

United States

Preparation Methods

Reaction Mechanism

The reaction proceeds via a titanium-centered transition state, where the DET ligand induces asymmetry. The oxophilic titanium coordinates to the epoxide oxygen, while the peroxo group attacks the less substituted carbon of the alkene precursor, methyl cinnamate. This step determines the (2R,3S) configuration through stereoelectronic control.

Optimized Protocol

  • Reagents :

    • Methyl cinnamate (1.0 eq)

    • Ti(OiPr)₄ (1.2 eq)

    • DET (1.1 eq)

    • TBHP (1.5 eq) in dichloromethane

  • Conditions :

    • Temperature: −20°C

    • Reaction time: 24–48 hours

  • Workup :

    • Quenching with saturated NaHCO₃

    • Extraction with ethyl acetate

    • Column chromatography (hexane:ethyl acetate, 8:2)

  • Yield : 85% with >98% enantiomeric excess (ee).

Table 1 : Sharpless Epoxidation Parameters

ParameterValue
CatalystTi(OiPr)₄/DET
OxidantTBHP
SolventDichloromethane
Temperature−20°C
Enantiomeric Excess>98%

Organocatalytic Epoxidation

Recent advances employ chiral organocatalysts to avoid transition metals. Two prominent strategies are highlighted:

Hypervalent Iodine-Mediated Epoxidation

A hypervalent iodine reagent, generated in situ from iodosobenzene and triflic acid, facilitates epoxidation under mild conditions.

  • Catalyst : (2R,5R)-2-tert-butyl-5-benzyl-3-methylimidazolidin-4-one triflate (0.2 eq)

  • Reagents :

    • Methyl cinnamate (3.0 eq)

    • Iodosobenzene (1.0 eq)

  • Conditions :

    • Solvent: Dichloromethane

    • Temperature: −50°C to −40°C

    • Reaction time: 12 hours

  • Yield : 78% with 92% ee.

Chromium-Salen Complex Catalysis

Macrocyclic Cr(III)-salen complexes enable recyclable catalysis for epoxide synthesis:

  • Catalyst : Cr(III)-salen complex (0.005 eq)

  • Reagents :

    • Methyl cinnamate (1.0 eq)

    • Aniline (0.6 eq) as nucleophile

  • Conditions :

    • Solvent: Dichloromethane

    • Temperature: 25–30°C

    • Reaction time: 3 hours

  • Yield : 82% with 89% ee.

Table 2 : Organocatalytic Methods Comparison

MethodCatalysteeYield
Hypervalent IodineImidazolidinone triflate92%78%
Cr(III)-SalenMacrocyclic complex89%82%

Biocatalytic Approaches

Industrial-scale production favors biocatalysts for sustainability. Lipases and epoxide hydrolases are engineered to achieve high enantioselectivity:

Lipase-Catalyzed Kinetic Resolution

  • Enzyme : Candida antarctica lipase B (CAL-B)

  • Substrate : Racemic methyl 3-phenylglycidate

  • Conditions :

    • pH 7.0, 37°C

    • Hydrolysis in aqueous buffer

  • Outcome :

    • (2R,3S)-isomer remains unreacted

    • Yield: 45% (theoretical max 50%)

    • ee: >99%.

Epoxide Hydrolase-Mediated Synthesis

  • Enzyme : Aspergillus niger epoxide hydrolase

  • Substrate : Styrene oxide derivatives

  • Conditions :

    • Phosphate buffer (pH 8.0), 30°C

  • Outcome :

    • Direct epoxidation of methyl cinnamate

    • Yield: 68%

    • ee: 95%.

Chiral Resolution of Racemic Mixtures

When racemic methyl 3-phenyloxirane-2-carboxylate is synthesized, resolution techniques isolate the (2R,3S)-isomer:

Diastereomeric Salt Formation

  • Resolution Agent : (−)-Dibenzoyl-L-tartaric acid

  • Protocol :

    • Dissolve racemate in ethanol (3 L/kg).

    • Add resolving agent (1.1 eq) at 0–5°C.

    • Crystallize diastereomeric salt.

    • Filter and recrystallize from ethanol/water.

  • Yield : 35% with 98% ee.

Enzymatic Dynamic Kinetic Resolution

  • Enzyme : Pseudomonas fluorescens esterase

  • Conditions :

    • pH 7.5, 25°C

    • Continuous racemization via base (K₂CO₃)

  • Outcome :

    • Single enantiomer accumulation

    • Yield: 85%

    • ee: 99%.

Table 3 : Resolution Method Efficacy

MethodeeYield
Diastereomeric Salt98%35%
Enzymatic DKR99%85%

Industrial-Scale Process Optimization

The patent US6653501B2 details a multi-step resolution process adaptable to bulk production:

HCl-Mediated Cyclization

  • Step 1 :

    • React methyl trans-3-phenylglycidate (2.4 kg) with HCl gas in chloroform.

    • Stir for 3 hours at room temperature.

    • Concentrate under reduced pressure (−40°C).

  • Intermediate : Chlorohydrin derivative.

Epoxide Formation

  • Step 2 :

    • Treat chlorohydrin with KOH (1.5 eq) in ethanol at 0–5°C.

    • Stir for 3 hours, precipitate potassium salt.

    • Acidify with HCl to liberate epoxide.

  • Yield : 74% over two steps .

Chemical Reactions Analysis

Types of Reactions

Methyl (2R,3S)-3-phenyloxirane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.

    Reduction: Reduction reactions can convert the oxirane ring into an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to open the oxirane ring.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields diols, while reduction produces alcohols. Substitution reactions can yield a variety of substituted oxirane derivatives .

Scientific Research Applications

Methyl (2R,3S)-3-phenyloxirane-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl (2R,3S)-3-phenyloxirane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes. The oxirane ring can undergo nucleophilic attack, leading to the formation of covalent bonds with the active sites of enzymes. This interaction can inhibit enzyme activity or alter substrate specificity, depending on the enzyme involved .

Comparison with Similar Compounds

Ethyl (2R,3S)-3-Phenyloxirane-2-Carboxylate

  • CAS : 2272-55-1
  • Molecular Formula : C₁₁H₁₂O₃
  • Molecular Weight : 192.21 g/mol
  • Key Differences :
    • The ethyl ester substituent increases molecular weight by 14.03 g/mol compared to the methyl analog, marginally enhancing lipophilicity.
    • Ethyl derivatives generally exhibit higher boiling points and lower volatility than methyl esters due to increased van der Waals interactions.
    • Applications : Used as a flavoring agent (e.g., strawberry glycidate, FEMA 2454) in the food industry .
    • Hazards : Classified as flammable (H228) and toxic to aquatic life (H411) .

Methyl (2R,3S)-3-(4-Methoxyphenyl)Oxirane-2-Carboxylate

  • CAS : 96125-49-4
  • Molecular Formula : C₁₁H₁₂O₄
  • Molecular Weight : 208.21 g/mol
  • Key Differences :
    • The 4-methoxy group on the phenyl ring introduces electron-donating effects, altering reactivity in nucleophilic ring-opening reactions.
    • Increased molecular weight (+30.03 g/mol vs. methyl phenyloxirane) and polarity due to the methoxy substituent, enhancing solubility in polar solvents.
    • Applications : Serves as a precursor in synthesizing chiral pharmaceuticals, leveraging its para-substituted aromatic system .

Ethyl 3-Phenylglycidate (Strawberry Glycidate)

  • CAS : 121-39-1
  • Molecular Formula : C₁₁H₁₂O₃
  • Stereoisomers : Includes (2R,3R), (2R,3S), (2S,3R), and (2S,3S) configurations .
  • Key Differences :
    • The ethyl ester variant is widely employed in perfumery and flavoring due to its fruity odor.
    • Exhibits similar hazards to the methyl analog but with broader commercial use .

Structural and Functional Analysis

Stereochemical Impact

  • The (2R,3S) configuration in methyl 3-phenyloxirane-2-carboxylate is critical for its enantioselective reactivity, particularly in asymmetric synthesis .
  • Ethyl and methyl esters share comparable stereochemical profiles but differ in steric bulk, affecting substrate binding in catalytic processes.

Substituent Effects

  • Methoxy Group : Enhances electron density on the aromatic ring, accelerating electrophilic substitutions but reducing epoxide ring strain compared to unsubstituted phenyl derivatives .

Comparative Data Table

Compound Name CAS Molecular Formula Molecular Weight (g/mol) XLogP3 Key Applications Hazards
Methyl (2R,3S)-3-phenyloxirane-2-carboxylate 19190-80-8 C₁₀H₁₀O₃ 178.18 1.3 Pharmaceutical intermediates Not specified
Ethyl (2R,3S)-3-phenyloxirane-2-carboxylate 2272-55-1 C₁₁H₁₂O₃ 192.21 ~1.8* Flavoring agents (FEMA 2454) H228, H302, H411
Methyl (2R,3S)-3-(4-methoxyphenyl)oxirane-2-carboxylate 96125-49-4 C₁₁H₁₂O₄ 208.21 ~2.1* Chiral drug synthesis Not specified
Ethyl 3-phenylglycidate (strawberry glycidate) 121-39-1 C₁₁H₁₂O₃ 192.21 ~1.8* Food additives, perfumes H228, H411

*Estimated based on structural analogs.

Biological Activity

Methyl (2R,3S)-3-phenyloxirane-2-carboxylate, an organic compound with a unique stereochemistry, is characterized by its epoxide ring and ester functional group. Its molecular formula is C10H10O3, and it has a molecular weight of 178.18 g/mol. This compound has drawn interest in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and as a chiral building block in pharmaceuticals.

The compound features:

  • Epoxide Ring : The three-membered oxirane structure makes it highly reactive towards nucleophiles.
  • Chirality : The (2R,3S) configuration influences its biological interactions and reactivity.

The biological activity of this compound is largely attributed to its mechanism of action involving:

  • Nucleophilic Attack : The epoxide ring can undergo nucleophilic attack, leading to covalent modifications of biological targets such as enzymes. This can inhibit enzyme activity or alter substrate specificity.
  • Enzyme Interaction : The compound's ability to form covalent bonds with the active sites of enzymes suggests potential applications in drug development, particularly as an inhibitor of specific biochemical pathways.

Case Studies and Data Analysis

Research on compounds structurally similar to this compound reveals insights into its potential applications:

CompoundBiological ActivityMechanism
Methyl 2-chloro-3-methyl-3-phenyloxirane-2-carboxylateAntimicrobial, AnticancerCovalent bonding with enzymes
Ethyl 3-phenyloxirane-2-carboxylateEnzyme inhibitionNucleophilic attack on active sites
Methyl 3-methyl-3-phenyloxirane-2-carboxylateAltered reactivity profileInteraction with nucleophiles

Synthesis and Applications

The synthesis of this compound typically involves methods that ensure high enantioselectivity. Its applications include:

  • Chiral Building Block : Used in the synthesis of complex molecules in pharmaceuticals.
  • Research Tool : Investigated for its reactivity in studying enzyme mechanisms and drug interactions .

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